Target Class Shift: Predicted GSK3 vs. PDE3 Inhibition of the Imidazole-Pyridazine Core
The target compound incorporates a thioacetamide linker that is explicitly claimed in GSK3 inhibitor patents (WO2004035588A1) , whereas the structurally related imazodan, which terminates at the pyridazinone ring, is a selective PDE3 inhibitor (IC50 = 0.45 µM for PDE3) . This linker-mediated target shift represents a fundamental selectivity divergence.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | GSK3α/β (patent-claimed class association) |
| Comparator Or Baseline | Imazodan: PDE3 (IC50 = 0.45 µM) |
| Quantified Difference | Target class switch: kinase vs. phosphodiesterase |
| Conditions | Patent class disclosure; imazodan PDE3 inhibition in enzyme assay |
Why This Matters
Selecting the correct target profile is essential for pathway-specific studies; a PDE3 inhibitor cannot substitute for a GSK3 inhibitor in diabetes or CNS research models.
- [1] WO2004035588A1 – Pyradazine compounds as GSK-3 inhibitors. WIPO (PCT), 2004. View Source
- [2] Bender, P. E., et al. Imazodan. In: xPharm: The Comprehensive Pharmacology Reference. Elsevier, 2007, pp. 1–4. View Source
